molecular formula C15H13N3O4 B11476094 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11476094
M. Wt: 299.28 g/mol
InChI Key: JEUXYXCXTHFNSE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a methoxy-substituted phenyl group, and an oxadiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the oxadiazole intermediate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-[(4-methoxyphenyl)amino]propanamide
  • N-(furan-2-ylmethyl)-2-{[(4-methoxyphenyl)methyl]amino}propanamide

Uniqueness

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a furan ring, a methoxy-substituted phenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13N3O4/c1-20-11-6-4-10(5-7-11)13-17-15(22-18-13)14(19)16-9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

JEUXYXCXTHFNSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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